N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea is a compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl groups and a cinchona alkaloid-derived urea moiety, which contribute to its distinctive chemical behavior and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with cinchonine or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the urea linkage .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for scalability and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Addition Reactions: It can also undergo addition reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, nucleophiles, and electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with modified functional groups, while addition reactions can result in the formation of complex adducts .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea involves its ability to form hydrogen bonds and stabilize transition states in chemical reactions. This is primarily due to the presence of the urea moiety, which can engage in double hydrogen bonding with substrates, thereby facilitating various organic transformations . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates and products .
Comparison with Similar Compounds
Similar Compounds
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6’-methoxy-9-cinchonanylthiourea: This compound shares a similar structure but contains a thiourea group instead of a urea group.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another related compound, known for its use as a hydrogen bond donor in organocatalysis.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea is unique due to its combination of trifluoromethyl groups and a cinchona-derived urea moiety, which confer distinct electronic and steric properties. These features enhance its catalytic activity and selectivity in various chemical reactions, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-1-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F6N4O/c1-2-16-15-37-10-8-17(16)11-24(37)25(22-7-9-36-23-6-4-3-5-21(22)23)38(26(35)39)20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,35,39)/t16?,17?,24?,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMVPVDYJPNQKO-SPBIILDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F6N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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